molecular formula C17H12N4 B14622078 5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile CAS No. 59584-45-1

5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B14622078
CAS No.: 59584-45-1
M. Wt: 272.30 g/mol
InChI Key: GHEQJJXEQXYODD-UHFFFAOYSA-N
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Description

5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a phenylethenyl group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

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Properties

CAS No.

59584-45-1

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

5-[4-(2-phenylethenyl)phenyl]-2H-triazole-4-carbonitrile

InChI

InChI=1S/C17H12N4/c18-12-16-17(20-21-19-16)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,(H,19,20,21)

InChI Key

GHEQJJXEQXYODD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NNN=C3C#N

Origin of Product

United States

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